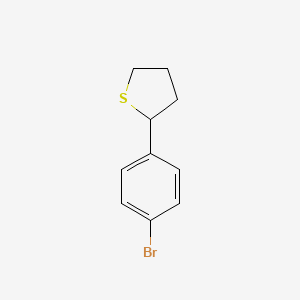

2-(4-Bromophenyl)thiolane

Description

Significance of Saturated Sulfur Heterocycles in Synthetic Chemistry

Saturated heterocycles, including those containing sulfur, are fundamental building blocks in medicinal chemistry and materials science. frontiersin.orgnih.gov Their three-dimensional structures are often more advantageous for drug-likeness compared to their flat aromatic counterparts, offering benefits like improved water solubility. frontiersin.org Sulfur-containing heterocycles, in particular, are found in various biologically active compounds and are integral to numerous synthetic strategies. msu.edunih.gov The development of novel synthetic methods for creating these saturated rings, especially through transition-metal-catalyzed reactions, has become a significant area of research. nih.gov The unique properties of sulfur heterocycles also make them valuable in the creation of advanced materials, such as conductive polymers. chemimpex.comarkat-usa.org

Overview of Aryl-Substituted Thiolanes: Synthetic and Reactivity Challenges

The introduction of an aryl substituent onto a thiolane ring presents specific synthetic and reactivity challenges. The synthesis of aryl-substituted thiolanes can be complex, often requiring multi-step procedures. mcmaster.caresearchgate.net The reactivity of these compounds is influenced by the interplay between the saturated heterocyclic ring and the aromatic substituent. For instance, the sulfur atom in the thiolane ring can undergo oxidation. The presence of the aryl group can also direct the stereochemical outcome of reactions, leading to the preferential formation of certain isomers. d-nb.info Furthermore, the electronic nature of the aryl substituent can impact the reaction pathways, as seen in the formation of 1,3-dithiolanes and mixed disulfides from rhodanine-derived enethiols, where the reaction rate and product ratio are dependent on the aryl substitution pattern. nih.gov

Scope and Objectives of Research on 2-(4-Bromophenyl)thiolane (B6202701)

The primary objective of research on this compound is to elucidate its chemical properties, develop efficient synthetic routes, and explore its reactivity. This includes a thorough characterization of the compound's physical and spectroscopic properties. Understanding its reactivity involves studying various chemical transformations, such as oxidation of the sulfur atom. A key area of interest is the development of synthetic methods that allow for the controlled introduction of the 4-bromophenyl group onto the thiolane ring. The findings from this research contribute to the broader understanding of aryl-substituted thiolanes and provide a foundation for potential applications in various fields of chemistry.

Detailed Research Findings on this compound

While specific research articles focusing solely on the synthesis and detailed reactivity of this compound are not extensively available in the provided search results, we can infer its general chemical properties and potential reactivity based on related compounds.

Chemical and Physical Properties

The properties of this compound can be predicted based on its constituent parts: a thiolane ring and a 4-bromophenyl group.

| Property | Value |

| Molecular Formula | C10H11BrS |

| Molecular Weight | 243.16 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

This table is generated based on the general knowledge of similar chemical structures.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the thiolane ring and the aromatic protons of the 4-bromophenyl group. The chemical shifts would be influenced by the sulfur atom and the bromine substituent. |

| ¹³C NMR | Resonances for the carbon atoms of the thiolane ring and the 4-bromophenyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine. |

This table outlines expected spectroscopic data based on the structure of the compound.

Synthesis and Reactivity

The synthesis of this compound could potentially be achieved through several synthetic routes, including the reaction of a suitable bromophenyl-containing precursor with a source of the thiolane ring.

The reactivity of this compound is expected to be centered around the sulfur atom and the aromatic ring. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. The bromine atom on the phenyl ring allows for various cross-coupling reactions, such as Suzuki or Heck couplings, to introduce further functional groups.

Direct Synthesis Strategies

Direct synthesis strategies for this compound involve the formation of the thiolane ring as the key bond-forming step. These methods can be broadly categorized into cyclization approaches and specific named reactions that lead to substituted thiolanes.

Cyclization Approaches to Thiolane Ring Formation

Cyclization reactions are a fundamental approach to the synthesis of heterocyclic systems, including the thiolane ring. These methods typically involve the formation of a carbon-sulfur bond to close the ring.

Intramolecular C-S bond formation is a common strategy for constructing the thiolane ring. This typically involves a precursor molecule containing both a sulfur nucleophile and a suitable electrophilic carbon center, separated by a four-carbon chain. The reaction proceeds via an intramolecular nucleophilic substitution. For the synthesis of this compound, a hypothetical precursor could be a 4-(4-bromophenyl)-4-mercaptobutyl halide or sulfonate. The thiol group, upon deprotonation to a thiolate, would act as the nucleophile, attacking the carbon bearing the leaving group to form the five-membered ring. The stereochemistry at the C2 position would be determined by the nature of the starting material and the reaction conditions.

Ring-closing reactions for thiolane synthesis often utilize a sulfur nucleophile that reacts with a bifunctional electrophile. For instance, a 1,4-dihalobutane derivative can react with a sulfur source, such as sodium sulfide (B99878), to form the tetrahydrothiophene (B86538) ring. To achieve the desired 2-(4-bromophenyl) substitution, a 1,4-dihalo-1-(4-bromophenyl)butane could be envisioned as a substrate. The challenge in this approach lies in the regioselective control of the cyclization to favor the formation of the desired 2-substituted product over potential side reactions. The high nucleophilicity of thiolates makes them excellent candidates for SN2 reactions with alkyl halides to form C-S bonds. uchicago.edu

Thia-Michael-Henry Reactions for Substituted Thiolanes

The Thia-Michael reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. nih.govsrce.hrmdpi.com This reaction can be a key step in a tandem sequence leading to substituted thiolanes. For the synthesis of a 2-arylthiolane, a potential strategy would involve the Thia-Michael addition of a sulfur nucleophile to an appropriate α,β-unsaturated aldehyde or ketone, followed by an intramolecular Henry reaction (nitroaldol reaction).

A plausible reaction pathway could start with a γ-nitro-α,β-unsaturated carbonyl compound. The addition of a sulfur donor would form a Michael adduct. Subsequent base-mediated intramolecular cyclization via the Henry reaction between the nitro group and the carbonyl would lead to a functionalized thiolane ring. The 4-bromophenyl group could be introduced either on the Michael acceptor or through subsequent modification. The Thia-Michael addition is known for its high efficiency and selectivity under various catalytic conditions, including base-catalyzed and nucleophile-initiated pathways. nih.govmdpi.com

[3+2]-Cycloaddition Reactions to Construct Thiolane Rings

[3+2]-Cycloaddition reactions are powerful tools for the construction of five-membered rings in a single step. wikipedia.org In the context of thiolane synthesis, this typically involves the reaction of a three-atom sulfur-containing component with a two-atom component (a dipolarophile).

One common approach is the reaction of a thiocarbonyl ylide with an alkene. researchgate.netacs.org A thiocarbonyl ylide, which is a 1,3-dipole, can be generated in situ and reacts with an alkene dipolarophile to afford a tetrahydrothiophene derivative. To synthesize this compound, one could envision the reaction of a suitable thiocarbonyl ylide with 4-bromostyrene. The regioselectivity of the cycloaddition would be a critical factor in determining the final substitution pattern of the thiolane ring.

A more recent and versatile method for constructing substituted thiolanes involves the Lewis acid-catalyzed [3+2]-cycloaddition of donor-acceptor (D-A) cyclopropanes with thioketones or thioketenes. nih.govresearchgate.netnih.govresearchgate.net In this reaction, the D-A cyclopropane acts as a 1,3-zwitterion equivalent after ring-opening by a Lewis acid.

The reaction of a D-A cyclopropane with a thioketone would lead to a tetrahydrothiophene. For the synthesis of a 2-aryl substituted thiolane, a D-A cyclopropane bearing a 4-bromophenyl group could be reacted with a simple thioketone. Alternatively, and perhaps more synthetically accessible, is the reaction of a D-A cyclopropane with a thioketene. This reaction has been shown to produce 2-methylidene tetrahydrothiophenes in good yields. nih.govnih.gov The exocyclic double bond in the product could then be selectively reduced to afford the desired 2-substituted thiolane. The choice of Lewis acid catalyst, such as Sc(OTf)3, is crucial for the efficiency of the reaction. nih.govnih.gov

| Reaction Type | Key Reactants | Product | Potential for this compound Synthesis |

| Intramolecular C-S Bond Formation | 4-(4-bromophenyl)-4-mercaptobutyl halide | This compound | Direct but requires synthesis of a specific precursor. |

| Ring-Closing with Sulfur Nucleophile | 1,4-dihalo-1-(4-bromophenyl)butane + Na₂S | This compound | Potential regioselectivity issues. |

| Thia-Michael-Henry Reaction | γ-nitro-α,β-unsaturated carbonyl + Sulfur source | Functionalized Thiolane | Multi-step process, requires specific starting materials. |

| [3+2]-Cycloaddition (Thiocarbonyl Ylide) | Thiocarbonyl ylide + 4-Bromostyrene | This compound | Regioselectivity is a key consideration. |

| [3+2]-Cycloaddition (D-A Cyclopropane) | D-A Cyclopropane + Thioketene | 2-Methylidene-tetrahydrothiophene | Product requires further modification (reduction). |

Synthetic Routes to this compound: A Focus on Functionalization and Stereoselectivity

The synthesis of this compound, a sulfur-containing heterocyclic compound, is a topic of interest in organic synthesis due to the prevalence of the thiolane (tetrahydrothiophene) ring in various biologically active molecules and materials. Methodologies for its preparation primarily revolve around the construction and functionalization of the thiolane scaffold, with particular emphasis on achieving stereochemical control for the synthesis of chiral variants. This article explores key synthetic strategies, including the functionalization of pre-existing thiolane rings and the stereoselective synthesis of chiral this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrS |

|---|---|

Molecular Weight |

243.17 g/mol |

IUPAC Name |

2-(4-bromophenyl)thiolane |

InChI |

InChI=1S/C10H11BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 |

InChI Key |

MYMSHLXUVSXSRS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 4 Bromophenyl Thiolane

Reactions Involving the Bromine Substituent

The bromine atom attached to the phenyl group is a key site for synthetic modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution on the Bromophenyl Group

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a nucleophile. This type of reaction on unactivated aryl halides like 2-(4-bromophenyl)thiolane (B6202701) is typically challenging and requires specific conditions. Unlike aryl halides activated by strong electron-withdrawing groups positioned ortho or para to the leaving group, the thiolane substituent does not provide significant activation for the SNAr mechanism. libretexts.org For the reaction to proceed, harsh conditions or the use of potent nucleophiles and specialized solvent systems, such as hexamethylphosphoramide (B148902) (HMPA), might be necessary. acs.org

The generally accepted mechanism for SNAr involves two steps: the nucleophile adds to the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. libretexts.orgnih.gov For electron-rich or unactivated systems, these reactions often require promotion by a strong base or a transition metal catalyst.

Organometallic Reactions at the Bromine Center

The bromine atom allows for the formation of organometallic intermediates, which are powerful nucleophiles in their own right. The reaction of this compound with active metals like magnesium or lithium can convert the electrophilic aryl bromide into a nucleophilic organometallic reagent. libretexts.orglibretexts.org

For instance, treatment with magnesium turnings in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 4-(thiolan-2-yl)phenylmagnesium bromide. libretexts.org Similarly, reaction with an alkyllithium reagent (e.g., n-butyllithium) via lithium-halogen exchange or with lithium metal can produce the organolithium equivalent. These reagents are highly reactive towards a wide range of electrophiles, including carbonyl compounds, nitriles, and epoxides. msu.edu

Table 1: Formation of Organometallic Reagents from this compound

| Reagent | Metal | Solvent | Product |

|---|---|---|---|

| This compound | Mg | THF or Et₂O | 4-(Thiolan-2-yl)phenylmagnesium bromide |

Palladium-Catalyzed Cross-Coupling Methodologies

Perhaps the most significant and widely utilized transformations for aryl bromides are palladium-catalyzed cross-coupling reactions. These reactions form carbon-carbon or carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance. cem.com this compound is an excellent substrate for these methodologies.

In a typical Suzuki-Miyaura coupling, this compound would react with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.commdpi.com This reaction is a powerful tool for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 4-position of the phenyl ring. nih.govyoutube.com Other important cross-coupling reactions applicable to this substrate include the Heck, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biaryl-substituted thiolane |

| Heck | Alkene | Pd(OAc)₂ | Alkenyl-substituted phenylthiolane |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted phenylthiolane |

Reductive Debromination

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved using various methods. A common approach is the reaction of the corresponding organometallic intermediate (Grignard or organolithium) with a proton source like water or alcohol. libretexts.org Alternatively, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (like H₂ gas or formate (B1220265) salts) can effectively remove the bromine atom. Other reducing agents, such as zinc dust in acetic acid or certain hydride reagents, can also be employed for this purpose.

Transformations of the Thiolane Ring

The thiolane (tetrahydrothiophene) ring offers another site for chemical modification, primarily centered on the nucleophilic and redox-active sulfur atom.

Oxidation of the Sulfur Atom

The sulfur atom in the thiolane ring is in a low oxidation state and can be readily oxidized. The oxidation of thioethers is a well-established transformation that typically proceeds in a stepwise manner. researchgate.net Treatment of this compound with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding sulfoxide (B87167), this compound 1-oxide. researchgate.net

The use of a stronger oxidizing agent or an excess of the oxidant will lead to further oxidation of the sulfoxide to the corresponding sulfone, this compound 1,1-dioxide. researchgate.net The oxidation state of the sulfur significantly alters the chemical and physical properties of the molecule, including its polarity and coordinating ability.

Table 3: Oxidation Products of this compound

| Product Name | Structure | Oxidizing Agent (Example) |

|---|---|---|

| This compound 1-oxide | C₁₀H₁₁BrOS | 1 eq. H₂O₂ or m-CPBA |

Formation of Thiolane Sulfoxides

The oxidation of sulfides to sulfoxides is a fundamental transformation in organosulfur chemistry. organic-chemistry.org For this compound, this involves the conversion of the thioether functionality into a sulfoxide group. This transformation can be achieved with high selectivity using a variety of oxidizing agents. The goal is to introduce a single oxygen atom onto the sulfur without further oxidation to the sulfone. organic-chemistry.org

Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂), often used in conjunction with a catalyst or in a specific solvent system like glacial acetic acid, and potassium peroxymonosulfate, commercially known as Oxone. organic-chemistry.orgsemanticscholar.org The reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant, are critical to prevent over-oxidation. organicreactions.org For instance, using one equivalent of the oxidizing agent at or below room temperature typically favors the formation of the sulfoxide. semanticscholar.org The reaction of various sulfides with hydrogen peroxide in glacial acetic acid has been shown to be a simple and effective method for producing sulfoxides in high yields, often requiring no catalyst. organic-chemistry.org

Table 1: Representative Conditions for the Oxidation of Sulfides to Sulfoxides

| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | Room Temp. | 90-99 |

| Oxone® | aq. Methanol / Acetone | Room Temp. | >95 |

Note: Data is based on general procedures for sulfide (B99878) oxidation and may be applicable to this compound.

Formation of Thiolane Sulfones

Further oxidation of either the parent sulfide, this compound, or its corresponding sulfoxide leads to the formation of a thiolane sulfone. Sulfones are valuable synthetic intermediates, and their preparation from sulfides is a common procedure. whiterose.ac.uk This transformation requires more forceful conditions or a higher stoichiometry of the oxidizing agent compared to sulfoxide synthesis. semanticscholar.org

Strong oxidizing agents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed. nih.gov Using two or more equivalents of the oxidant ensures the complete conversion of the sulfur atom to the +6 oxidation state (in the sulfone). semanticscholar.org For example, studies on the oxidation of 1,3-thiazolidin-4-ones with Oxone® have shown that while 3 equivalents at room temperature yield the sulfoxide, increasing the temperature and the amount of Oxone® leads to the selective formation of the sulfone. semanticscholar.org Similarly, tantalum carbide and niobium carbide have been used to catalyze the oxidation of sulfides with 30% hydrogen peroxide, yielding sulfoxides and sulfones, respectively. organic-chemistry.orgwhiterose.ac.uk

Table 2: Representative Conditions for the Oxidation of Sulfides to Sulfones

| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| Hydrogen Peroxide (30%) | Niobium Carbide | 50 | >90 |

| Oxone® (>4 equiv.) | aq. Methanol / Acetone | Reflux | >85 |

Note: Data is based on general procedures for sulfide oxidation and may be applicable to this compound.

Ring-Opening Reactions

The thiolane ring is relatively stable compared to smaller, more strained rings like thiiranes. rsc.org However, the carbon-sulfur bonds can be cleaved under specific reductive conditions, leading to the opening of the ring. A classic method for achieving this is desulfurization using Raney Nickel. This reaction involves the hydrogenolysis of both C-S bonds, effectively removing the sulfur atom from the ring and replacing it with hydrogen atoms. For this compound, this transformation would result in the formation of 1-(4-bromophenyl)butane, converting the heterocyclic structure into a linear alkylbenzene derivative. This process is a powerful tool for removing a sulfur-containing template after it has served its purpose in a synthetic sequence.

Reactions at Alpha-Carbons to the Sulfur Atom

The hydrogen atoms on the carbons adjacent (alpha) to the sulfur atom in the thiolane ring (the C2 and C5 positions) are more acidic than typical alkane hydrogens. This increased acidity allows for deprotonation by a strong base to form a carbanion, which can then be trapped by various electrophiles. This process provides a powerful method for the α-functionalization of cyclic sulfides. nih.gov

A general and experimentally straightforward method involves the use of s-butyllithium (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) in a non-ethereal solvent like hexane. whiterose.ac.uknih.gov This reagent system can effectively deprotonate the parent thiolane (tetrahydrothiophene) at low temperatures (e.g., 0 to -10 °C). nih.gov The resulting α-lithio species is a potent nucleophile that can react with a wide array of electrophiles. This allows for the introduction of various functional groups at the alpha position, including silyl, carbonyl, amino, aryl, and alkyl groups. whiterose.ac.uknih.gov In the case of this compound, this reaction would likely occur at the C5 position, as the C2 position is already substituted.

Functional Group Interconversions on the Thiolane Ring

Once this compound is oxidized to its sulfoxide or sulfone, new avenues of reactivity and functional group interconversion become available. Two notable transformations are the Pummerer reaction for sulfoxides and the Ramberg-Bäcklund reaction for sulfones.

The Pummerer reaction occurs when a sulfoxide with at least one α-hydrogen is treated with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). organicreactions.orgwikipedia.org The reaction converts the sulfoxide into an α-acyloxy thioether. wikipedia.org For this compound sulfoxide, this would involve the formation of a thionium (B1214772) ion intermediate, which is then trapped by an acetate (B1210297) (or trifluoroacetate) nucleophile. manchester.ac.uk This introduces an acetoxy group onto one of the α-carbons (C2 or C5), transforming the sulfoxide functionality into a new ester and thioether group on the same carbon.

The Ramberg-Bäcklund reaction is a transformation of an α-halo sulfone into an alkene through treatment with a strong base. wikipedia.orgchem-station.com This reaction proceeds via deprotonation at the α'-position, followed by intramolecular displacement of the halide to form a transient three-membered episulfone intermediate. chem-station.com This intermediate is unstable and spontaneously extrudes sulfur dioxide (SO₂) to form a carbon-carbon double bond. wikipedia.org To apply this to the this compound sulfone, it would first need to be halogenated at an alpha-carbon (e.g., C5). Subsequent treatment with a base like potassium tert-butoxide would induce the rearrangement, resulting in ring contraction and the formation of a substituted cyclobutene (B1205218) derivative. This reaction fundamentally alters the ring structure, converting the five-membered thiolane sulfone into a four-membered carbocycle. organicreactions.org

Advanced Spectroscopic Analysis of this compound Remains Largely Undocumented in Publicly Available Scientific Literature

The intended article, structured to provide an in-depth analysis of this compound, required specific data sets that are currently absent from the scientific literature accessible through extensive searches. The required information includes:

1D and 2D Nuclear Magnetic Resonance (NMR) Data: No peer-reviewed articles or spectral databases containing ¹H, ¹³C, DEPT, COSY, HSQC, or HMBC spectra for this compound could be located. This foundational data is essential for assigning the chemical structure and understanding the connectivity of atoms within the molecule.

Conformational NMR Studies: Research detailing the conformational analysis of the thiolane ring and its phenyl substituent using NMR techniques appears to be unpublished.

Vibrational Spectroscopy Data: Experimental FT-IR and FT-Raman spectra, which are crucial for identifying functional groups and the molecule's vibrational modes, are not available.

Theoretical Spectral Correlations: Without experimental data, the correlation with theoretically predicted spectra, typically generated through computational methods like Density Functional Theory (DFT), cannot be performed. No computational studies on the vibrational properties of this specific molecule were found.

While general spectroscopic principles and data for analogous compounds—such as those containing a 4-bromophenyl group or a tetrahydrothiophene (B86538) (thiolane) ring—are well-documented, extrapolating this information would not provide the scientifically accurate and specific analysis required for this compound. The creation of detailed data tables and in-depth research findings is contingent upon the availability of primary research focused specifically on this compound.

Until dedicated research on the synthesis and subsequent spectroscopic characterization of this compound is published, a detailed article on its advanced spectroscopic properties cannot be accurately generated.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction Studies for Solid-State Structure

Such an analysis would yield a complete crystal structure, confirming the connectivity of the atoms and providing precise geometric parameters. Despite the importance of this data, a published crystal structure for 2-(4-Bromophenyl)thiolane (B6202701) could not be located in the reviewed scientific databases. Therefore, a detailed discussion of its specific solid-state structure, based on experimental data, is not possible at this time.

Should a crystal structure of this compound become available, it would reveal critical details about its conformational preferences and molecular packing.

Conformational Preferences: The five-membered thiolane ring is not planar and typically adopts a twisted or envelope conformation to minimize steric strain. X-ray diffraction data would precisely define this conformation in the solid state. Furthermore, it would establish the relative orientation of the 4-bromophenyl substituent with respect to the thiolane ring (i.e., whether it adopts a pseudo-axial or pseudo-equatorial position) and the torsion angle between the plane of the aromatic ring and the thiolane ring.

Molecular Packing: The analysis of the crystal lattice would illustrate how individual molecules of this compound arrange themselves in the solid state. This includes identifying any significant intermolecular interactions, such as C-H···π interactions or halogen bonding involving the bromine atom, which govern the stability and properties of the crystal.

Table 2: Structural Information Obtainable from X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

Note: This table lists the types of data that would be generated from an XRD experiment.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govmdpi.com For a molecule like 2-(4-Bromophenyl)thiolane (B6202701), DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining its fundamental chemical characteristics. nih.govespublisher.com

Geometry Optimization and Molecular Conformations

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. chemrxiv.orgdocumentsdelivered.com For this compound, this process would determine the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

The thiolane ring, a five-membered saturated heterocycle, typically adopts non-planar conformations, such as the envelope or twist forms, to alleviate ring strain. researchgate.net The orientation of the 4-bromophenyl substituent relative to the thiolane ring is a key conformational feature. DFT optimization would identify the most energetically favorable conformation, considering the steric and electronic interactions between the two ring systems. The final optimized geometry represents the molecule's most probable structure under theoretical conditions.

Electronic Structure Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. DFT provides a detailed description of the electron distribution and orbital energies. tandfonline.commdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). ossila.comlibretexts.org These orbitals are critical in defining the molecule's ability to donate or accept electrons, thus governing its chemical reactivity. youtube.com

HOMO (Highest Occupied Molecular Orbital): As the orbital containing the most loosely held electrons, the HOMO acts as an electron donor. ossila.com In this compound, the HOMO is expected to be primarily localized on the electron-rich 4-bromophenyl ring and the sulfur atom, which has lone pairs of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): As the lowest energy orbital available to accept electrons, the LUMO is associated with electron-accepting or electrophilic behavior. ossila.comyoutube.com The LUMO for this molecule is likely an antibonding π* orbital distributed over the aromatic bromophenyl ring system. mdpi.com

| Orbital | Description | Expected Primary Localization |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Distributed over the 4-bromophenyl ring and sulfur atom. |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Distributed over the 4-bromophenyl ring as a π* antibonding orbital. |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. tandfonline.com From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govresearchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO) / 2.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system. It is calculated as (EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron distribution. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the molecule. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of the species to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, such regions would be expected around the electronegative bromine and sulfur atoms due to their lone pairs of electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are typically found around hydrogen atoms.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's size, shape, and the sites most likely to be involved in intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, closely resembling a Lewis structure. materialsciencejournal.orgwebmo.net It is particularly useful for studying charge delocalization and intramolecular interactions. acadpubl.eu This analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. mdpi.com

For this compound, significant interactions would likely involve:

Delocalization of the lone pair electrons from the sulfur atom (nS) into the antibonding π* orbitals of the adjacent C-S bonds or the aromatic ring (π*C-C).

Delocalization of the lone pair electrons from the bromine atom (nBr) into the antibonding π* orbitals of the bromophenyl ring.

Interactions between the π orbitals of the aromatic ring and the antibonding σ* orbitals of the thiolane ring.

A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and increased molecular stability. materialsciencejournal.org

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Stabilization Significance |

|---|---|---|---|

| n(S) | σ(C-C) / σ(C-S) | Lone Pair → Antibond | Contributes to the stability of the thiolane ring structure. |

| n(Br) | π(C-C) | Lone Pair → Antibond | Indicates electron donation from the bromine atom to the aromatic ring. |

| π(C-C) | σ(C-S) / σ*(C-H) | Pi Bond → Antibond | Represents hyperconjugative interaction between the phenyl and thiolane moieties. |

Prediction of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)

Theoretical spectroscopy is a fundamental application of computational chemistry, enabling the prediction and interpretation of experimental spectra. Density Functional Theory (DFT) is a primary tool for these predictions due to its balance of accuracy and computational cost.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration, their corresponding frequencies, and their intensities. mit.edu The process begins with the geometry optimization of the molecule to find its lowest energy structure. nih.gov Subsequently, vibrational frequencies are calculated at this optimized geometry. mit.edu For a molecule like this compound, key vibrational modes would include C-H stretching of the aromatic and aliphatic portions, C-C stretching within the rings, C-S stretching of the thiolane ring, and vibrations associated with the C-Br bond. DFT methods, such as B3LYP, are commonly used in conjunction with basis sets like 6-311G to compute these frequencies. mdpi.comscilit.com

An illustrative table of expected vibrational modes for a molecule with similar functional groups is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| CH₂ Scissoring (Thiolane) | ~1465 |

| C-S Stretch (Thiolane) | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Note: This table is illustrative and based on characteristic frequency ranges for the functional groups present in this compound.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods, most notably the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk These calculations provide theoretical ¹H and ¹³C NMR spectra that are invaluable for structure elucidation and for assigning peaks in experimental spectra. modgraph.co.uk The predicted chemical shifts for the protons and carbons in this compound would be highly dependent on their chemical environment. For instance, the aromatic protons on the bromophenyl ring would be expected in the δ 7.0-7.6 ppm range, while the aliphatic protons on the flexible thiolane ring would appear at higher fields (δ 1.5-3.5 ppm). The carbon attached to the bromine atom would show a characteristic shift in the ¹³C spectrum.

UV-Vis Spectroscopy

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons between molecular orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra. nih.govnih.gov The calculation yields the excitation energies and oscillator strengths for electronic transitions, which correspond to the wavelength of maximum absorption (λ_max) and the intensity of the absorption band, respectively. For this compound, the UV-Vis spectrum would be dominated by π→π* transitions within the bromophenyl ring.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from the molecular orbitals of a compound are essential for predicting its stability and reactivity. ijsr.net The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are particularly important. mdpi.com

E_HOMO : Represents the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to an electrophile.

E_LUMO : Represents the electron-accepting ability. A lower E_LUMO value suggests a greater propensity to accept electrons from a nucleophile.

HOMO-LUMO Gap (ΔE) : The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

From these fundamental energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of reactivity:

Ionization Potential (I) : The energy required to remove an electron. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A) : The energy released when an electron is added. It can be approximated as A ≈ -E_LUMO.

Electronegativity (χ) : The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

The following table presents an example of such descriptors calculated for related thiophene-based molecules, illustrating the type of data that would be obtained for this compound.

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability, reactivity |

| Ionization Potential (I) | -E_HOMO | Energy to lose an electron |

| Electron Affinity (A) | -E_LUMO | Energy to gain an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic character |

Note: This table defines the descriptors and their significance. Specific values for this compound would require dedicated DFT calculations.

Conformational Landscape Analysis

Unlike rigid aromatic systems like thiophene, the thiolane ring in this compound is a saturated, five-membered ring that is non-planar and flexible. This flexibility gives rise to multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify all stable conformers and determine their relative energies to find the most stable, or ground-state, conformation. nih.gov

The most common conformations for a five-membered ring like thiolane are the "envelope" and "twist" (or half-chair) forms. The presence of the bulky 4-bromophenyl substituent at the C2 position will significantly influence the conformational preference, dictating whether the substituent occupies a more stable pseudo-equatorial position or a less stable pseudo-axial position to minimize steric hindrance.

Computational methods, such as DFT, are used to perform a potential energy surface (PES) scan. nih.gov This involves systematically rotating key dihedral angles within the molecule and calculating the energy at each step. The resulting energy profile reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the molecule's average structure and how its shape might influence its physical properties and biological interactions.

Advanced Synthetic Utility and Role As a Building Block

Incorporation into Complex Molecular Architectures

The primary utility of 2-(4-Bromophenyl)thiolane (B6202701) as a building block for complex molecules lies in the reactivity of the aryl bromide group. This functional group is a well-established handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations:

Suzuki-Miyaura Coupling: The bromide atom on the phenyl ring can be readily displaced by a variety of organic groups using boronic acids or esters in the presence of a palladium catalyst. This reaction is exceptionally versatile for creating biaryl structures or attaching alkyl, alkenyl, or alkynyl fragments. The reaction of this compound with an appropriate boronic acid would yield a 2-(4-arylphenyl)thiolane derivative, effectively incorporating the thiolane moiety into a larger, more complex scaffold.

Stille and Kumada Coupling: Similar to the Suzuki reaction, Stille coupling (using organotin reagents) and Kumada coupling (using Grignard reagents) can be employed to form new carbon-carbon bonds at the bromide position. These methods are foundational in the synthesis of polymers and complex organic molecules. jcu.edu.au

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of aniline (B41778) derivatives from this compound by reacting it with various amines.

The thiolane ring itself is generally stable under these cross-coupling conditions, making it a robust spectator moiety that can be carried through multiple synthetic steps before potential modification in a later stage.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Carbon-Carbon (Aryl-Aryl) |

| Stille | Organostannane | Pd(PPh₃)₄ | Carbon-Carbon |

| Heck | Alkene | Pd(OAc)₂, Ligand | Carbon-Carbon (Aryl-Alkenyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Carbon-Carbon (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | Carbon-Nitrogen |

Precursor for Further Functionalization and Derivatization

Beyond cross-coupling, the this compound structure can be modified in several ways. The aryl bromide serves as a precursor for a range of functional groups, and the thiolane ring itself can undergo chemical transformation.

Lithiation and Subsequent Reaction: The aryl bromide can be converted into an aryllithium species via lithium-halogen exchange. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide array of functionalities. For instance, reaction with carbon dioxide would yield a carboxylic acid, while reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively.

Oxidation of the Sulfur Atom: The sulfur atom in the thiolane ring can be oxidized to form a sulfoxide (B87167) or a sulfone. This transformation alters the electronic properties, polarity, and steric profile of the molecule, which can be useful in tuning the characteristics of a target compound. For example, the oxidation of tetrahydrothiophene (B86538) to sulfolane (B150427) is a well-known process.

Ring-Opening Reactions: While the thiolane ring is relatively stable, it can undergo ring-opening reactions under specific conditions, providing access to linear sulfur-containing molecules that can be used in further synthetic endeavors.

These derivatization pathways allow chemists to use this compound as a starting point and strategically introduce new functional groups to build molecular complexity and tailor the properties of the final product.

Development of Chiral Scaffolds in Organic Synthesis

Chiral sulfur-containing heterocycles are valuable components in asymmetric synthesis, where they can act as chiral ligands for metal catalysts or as chiral auxiliaries. youtube.com While specific studies on the asymmetric synthesis of this compound are not prominent, general methods for producing chiral thiolanes can be considered.

The development of a chiral version of this compound would create a valuable scaffold. The carbon atom at the 2-position of the thiolane ring is a stereocenter. Accessing this compound in an enantiomerically pure form would allow for its use in creating stereochemically defined larger molecules.

Potential Routes to Chiral Analogs:

Asymmetric Synthesis: Chiral catalysts could be employed in the synthesis of the thiolane ring itself to favor the formation of one enantiomer over the other.

Resolution: A racemic mixture of this compound could potentially be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Chiral Pool Synthesis: Starting from a known chiral molecule, such as an amino acid, a synthetic route could be devised to produce an enantiomerically pure aryl-substituted thiolane.

Once obtained, a chiral this compound scaffold could be used as a building block where the stereochemistry at the C-2 position influences subsequent reactions, or the sulfur atom could coordinate to metals, making it a candidate for a new class of chiral ligands in asymmetric catalysis. The combination of a stereocenter, a coordinating sulfur atom, and a functionalizable aryl group makes this an attractive, albeit underexplored, target for applications in stereoselective synthesis.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)thiolane, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step synthesis is typical: (i) Suzuki-Miyaura coupling to introduce the 4-bromophenyl group using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a THF/H₂O solvent system at 80–90°C for 12–24 hours . (ii) Cyclization of the intermediate with a thiol precursor (e.g., 1,2-ethanedithiol) under acidic conditions (HCl/EtOH) to form the thiolane ring. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of aryl halide to thiol) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 3.2–3.5 ppm for thiolane CH₂ groups) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z ~257 for C₁₀H₁₁BrS).

- XRD : For crystalline samples, refine structures using SHELXL (space group determination, R-factor < 0.05) .

Q. How should this compound be stored to maintain stability, and what degradation products are likely?

- Methodological Answer : Store under inert gas (Ar) at 2–8°C to prevent oxidation of the thiolane ring. Degradation via hydrolysis or photolysis may yield sulfoxide/sulfone derivatives; monitor via TLC (Rf shift) or FT-IR (S=O stretch at 1040–1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., sulfur in thiolane) for nucleophilic attack. Validate with experimental kinetics (e.g., SN2 reactions with alkyl halides) .

Q. What strategies resolve contradictions in reported LogP values for this compound?

- Methodological Answer : Discrepancies arise from measurement methods (shake-flask vs. HPLC). Standardize using reverse-phase HPLC with a C18 column (MeCN/H₂O mobile phase) and compare retention times against known LogP standards. Theoretical values (e.g., XLogP3) should align within ±0.5 units .

Q. How does the bromophenyl group influence the compound’s biological activity, and what assays validate this?

- Methodological Answer : The bromine atom enhances lipophilicity and target binding (e.g., enzyme inhibition). Test via microplate assays (IC₅₀ determination against cysteine proteases) or SPR (binding affinity to thiol-reactive proteins). Include controls (e.g., non-brominated analogs) to isolate electronic effects .

Q. What crystallographic challenges arise in resolving the thiolane ring conformation, and how are they addressed?

- Methodological Answer : Thiolane’s puckered ring causes disorder. Use high-resolution XRD (Mo-Kα radiation, λ = 0.71073 Å) and SHELXL’s TWIN/BASF commands for refinement. Validate with ORTEP-3 for thermal ellipsoid visualization .

Q. How do solvent polarity and proticity affect thiolane ring-opening reactions?

- Methodological Answer : In polar aprotic solvents (DMF, DMSO), ring-opening via nucleophilic attack is accelerated (e.g., with amines). In protic solvents (MeOH), stabilization of transition states lowers activation energy. Monitor via ¹H NMR kinetics (disappearance of thiolane CH₂ signals) .

Q. What synthetic modifications improve regioselectivity in electrophilic aromatic substitution of this compound?

Q. How can pharmacophore models guide the design of this compound derivatives for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.